The compound can be synthesized from various precursors, including anthranilic acid derivatives. Its classification falls under heterocyclic compounds and quinazolines, which are known for their diverse pharmacological activities. The specific structural features of this compound contribute to its reactivity and potential therapeutic applications.
The synthesis of 2-amino-8-methyl-1H-quinazolin-4-one typically involves several key steps:
Technical details such as reaction times, temperatures, and yields can vary based on the specific synthetic route employed. For instance, using microwave irradiation has been reported to enhance yields and reduce reaction times significantly .
The molecular structure of 2-amino-8-methyl-1H-quinazolin-4-one features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present. For example, NMR spectra reveal characteristic shifts corresponding to the amino protons and aromatic protons .
2-Amino-8-methyl-1H-quinazolin-4-one participates in various chemical reactions:
The reactivity is influenced by the electronic properties imparted by the amino and methyl substituents on the quinazoline core .
The mechanism of action for compounds like 2-amino-8-methyl-1H-quinazolin-4-one often involves:
Research continues to elucidate specific pathways and molecular targets for these activities .
Key physical and chemical properties of 2-amino-8-methyl-1H-quinazolin-4-one include:
Property | Value |
---|---|
Melting Point | Approximately 248 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
pKa | Typically around 7–9 |
These properties influence its behavior in biological systems and its suitability for various applications .
The applications of 2-amino-8-methyl-1H-quinazolin-4-one span several fields:
Research continues into optimizing its synthesis for improved yields and exploring new derivatives with enhanced biological activity .
The 2-amino-8-methyl-1H-quinazolin-4-one core represents a privileged scaffold in medicinal chemistry due to its intrinsic bioisosteric properties and capacity for multitarget engagement. This bicyclic heterocycle mimics purine structures, enabling interactions with diverse biological targets such as kinase ATP-binding sites, epigenetic regulators, and DNA repair enzymes. Rational design strategies leverage this versatility by optimizing substitutions at C2, N1, C6, and C8 positions to fine-tune selectivity profiles against cancer-relevant pathways. The 8-methyl group specifically enhances metabolic stability by sterically blocking oxidative metabolism, while the 2-amino group serves as a hydrogen bond donor-acceptor motif critical for target binding [1] [3].
Quinazolin-4-ones demonstrate exceptional adaptability in dual-target inhibitor development due to their planar aromatic structure that facilitates π-stacking interactions and their capacity for regioselective modifications. Computational analyses reveal that electron-donating substituents at C6/C7 positions increase electron density at N3, enhancing hydrogen bonding with catalytic residues in enzyme active sites. This electronic tunability underpins their application in addressing pharmacodynamic challenges in multitarget therapies, particularly in overcoming cancer drug resistance mechanisms mediated by target redundancy and compensatory pathway activation [5] [9].
Table 1: Key Quinazolin-4-one Derivatives Discussed
Compound Name | Core Structure | Primary Targets |
---|---|---|
2-Amino-8-methyl-1H-quinazolin-4-one | Base scaffold | Multitarget platform |
ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methyl- | mGlu7 receptor |
CUDC-101 | Quinazolinone-HDAC inhibitor conjugate | EGFR/HDAC |
VU6019278 | Quinazolinone-piperazine hybrid | mGlu7 negative modulator |
Strategic hybridization of the 2-amino-8-methyl-1H-quinazolin-4-one core with established pharmacophores yields dual-targeting agents with synergistic anticancer effects. The pharmacophoric blueprint incorporates: 1) The zinc-binding group (ZBG, e.g., hydroxamate or ortho-aminoanilide) for HDAC chelation; 2) The quinazolinone cap domain for surface recognition; and 3) An optimized linker bridging these components. In PI3K/HDAC hybrids, the quinazolinone moiety mimics ATP-competitive PI3K inhibitors, while the ZBG extends into the HDAC catalytic tunnel. Molecular modeling confirms that 8-methyl substitution minimizes steric clash in the HDAC rim region while enhancing hydrophobic contacts with PI3K's affinity pocket [1] [9].
Notable hybrid architectures include quinazolinone-hydroxamates where the 2-amino group anchors the linker to hydroxamic acid. Alternatively, 3-N-alkylation enables conjugation to ortho-aminoanilide ZBGs through carboxamide linkages. These constructs demonstrate 5-20-fold potency enhancements over parent drugs in solid tumor models, attributable to simultaneous disruption of oncogenic signaling (via PI3K inhibition) and epigenetic reprogramming (via HDAC blockade). The 8-methyl group contributes to improved cellular permeability by modulating logP values within the optimal 2-4 range [1] [5] [9].
Linker engineering critically determines the success of quinazolinone-based dual inhibitors by spatially orienting pharmacophores for simultaneous target engagement. Optimal linkers must balance: 1) Length (typically 10-16 atoms for HDAC hybrids); 2) Flexibility; 3) Metabolic stability; and 4) Electronic properties. Alkylene chains (C4-C8) provide conformational flexibility but increase vulnerability to oxidative metabolism. Incorporating rigid elements like phenyl or acetylene units enhances stability while restricting conformational freedom to bioactive rotamers [1] [2].
Table 2: Linker Optimization Strategies in Quinazolinone Hybrids
Linker Type | Length (Atoms) | Advantages | Limitations |
---|---|---|---|
Poly-methylene | 6-12 | Synthetic accessibility, flexibility | CYP450 susceptibility |
Oligo-ethylene glycol | 8-14 | Improved solubility, reduced aggregation | Potential immunogenicity |
Aryl-based | 10-16 | Metabolic stability, rigidity | Increased molecular weight |
Heterocyclic | 8-12 | Hydrogen bonding capacity, tunable polarity | Synthetic complexity |
Carbamate and amide linkages between quinazolinones and secondary pharmacophores demonstrate superior stability over ester connectors in hepatic microsome assays. For 2-amino-8-methyl-1H-quinazolin-4-one derivatives, coupling through the 2-amino group via carboxamide bonds preserves the hydrogen-bonding capacity of the quinazolinone core. Molecular dynamics simulations reveal that C8-methyl substitution necessitates shorter linkers (∼10 atoms) compared to unsubstituted analogs (∼14 atoms) to achieve equivalent HDAC binding, likely due to altered scaffold orientation in the active site [1] [3].
Regiocontrol in quinazolinone synthesis enables precise installation of pharmacophores at strategic positions. The 2-amino-8-methyl-1H-quinazolin-4-one scaffold presents distinct reactivity patterns: 1) N1 is weakly nucleophilic but amenable to alkylation under phase-transfer conditions; 2) C2-amino group participates in condensation and acylation reactions; 3) C6/C7 positions undergo electrophilic substitution (C7 > C6); and 4) C8-methyl group can be functionalized via radical bromination followed by coupling. Protecting group strategies are essential, with tert-butoxycarbonyl (Boc) effectively shielding the 2-amino group during C6/C7 functionalization [3] [4] [7].
Modern synthetic approaches leverage green chemistry principles, including:
Table 3: Regioselective Functionalization Strategies
Position | Reaction Type | Conditions | Applications |
---|---|---|---|
N1 | Alkylation | K2CO3/DMF, 60°C or ball milling | Linker attachment |
C2-amino | Acylation/Schiff base | Acyl chlorides/aldehydes, NADES | ZBG conjugation |
C6/C7 | Suzuki coupling | Pd(PPh3)4, ChCl-urea NADES, 80°C | Aryl/heteroaryl diversification |
C8-methyl | Radical bromination | NBS, AIBN, CCl4, reflux | Chain elongation functionality |
Regioselectivity in electrophilic substitution follows C7 > C6 due to increased electron density at C7 position, as confirmed by DFT calculations. Halogenation at C6 requires blocking C7 with bulky silyl groups, enabling sequential functionalization. These methodologies facilitate the synthesis of libraries for structure-activity relationship studies, particularly in optimizing dual HDAC-PI3K inhibitors [3] [4] [7].
The 2-amino-8-methyl-1H-quinazolin-4-one core exhibits planar chirality when embedded in atropisomeric systems, particularly in ortho-substituted biaryl conjugates. Computational models indicate that the 8-methyl group imposes a 15-20° dihedral angle in C6-aryl derivatives, creating a chiral axis with rotational barriers exceeding 25 kcal/mol. This property enables enantiomeric resolution of inhibitors targeting chiral binding pockets, such as histone deacetylases and metabotropic glutamate receptors [7] [8].
In ALX-171 derivatives (6-aryl-2-(2-chlorophenyl)quinazolin-4-ones), the 2-chlorophenyl moiety adopts axial chirality with (R)-configuration demonstrating 8-fold higher mGlu7 affinity than (S)-enantiomers. Stereospecificity arises from differential hydrogen bonding: the (R)-enantiomer positions the chloro substituent away from Thr178 in the mGlu7 allosteric pocket, enabling optimal hydrophobic contact with Leu237. Similarly, in HDAC1 inhibitors, (S)-configured linkers at N1 position enhance zinc chelation efficiency by 40% compared to (R)-counterparts due to reduced torsional strain [7] [8].
Synthetic control of stereochemistry employs:1) Chiral Auxiliaries: Evans oxazolidinones for α-amino linker synthesis2) Asymmetric Catalysis: Noyori hydrogenation for β-amino alcohol linkers3) Enzymatic Resolution: Lipase-mediated acetylation of racemic hydroxymethyl derivativesMaintaining stereochemical integrity requires avoiding harsh reaction conditions, as epimerization occurs above 120°C or under strong basic conditions. Absolute configuration analysis relies on X-ray crystallography of protein-ligand complexes and circular dichroism spectroscopy [7] [8].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: